molecular formula C13H8BrNO B1442999 4-Bromo-2-phenoxybenzonitrile CAS No. 875664-25-8

4-Bromo-2-phenoxybenzonitrile

Cat. No.: B1442999
CAS No.: 875664-25-8
M. Wt: 274.11 g/mol
InChI Key: WFMNRTXOZNBDSV-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-phenoxybenzonitrile is used in various scientific research applications, including:

Safety and Hazards

The safety data sheet for 4-Bromo-2-phenoxybenzonitrile indicates that it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, vapors, mist, or gas, not getting the compound in eyes, on skin, or on clothing, and using personal protective equipment .

Mechanism of Action

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, but the exact interactions and changes caused by 4-Bromo-2-phenoxybenzonitrile remain to be elucidated.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it remains in the body.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 4-Bromo-2-chlorobenzonitrile
  • 4-Bromo-2-methoxybenzonitrile

Comparison: 4-Bromo-2-phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts different chemical properties compared to its analogs. For instance, the phenoxy group can participate in additional reactions, such as nucleophilic substitution, which may not be as feasible with other substituents like fluorine or chlorine .

Properties

IUPAC Name

4-bromo-2-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNRTXOZNBDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726414
Record name 4-Bromo-2-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-25-8
Record name 4-Bromo-2-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (12 g, 300 mmol) (60% by wt) was weighed into a flask and washed free of oil with several hexane rinsings. The hexanes were decanted and discarded and DMF was added to the flask. A DMF-solution of phenol (23.5 g, 250 mmol in 100 mL DMF) was added dropwise to the NaH mixture and stirred at room temperature. To the phenoxide was added a solution of 4-bromo-2-fluoro-benzonitrile (50 g, 250 mmol in 100 mL DMF), dropwise. Upon complete addition, the reaction was refluxed for 20 h. The reaction was cooled to room temperature, and poured into cold 1 N NaOH. A fine, tan precipitate formed and was collected by vacuum filtration to give 62.04 g (226 mmol) of Compound 1a. MS m/z (MH+) 277.
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Synthesis routes and methods II

Procedure details

Sodium hydride (12 g, 300 mmol) (60% by wt) was weighed into a flask and washed free of oil with several hexane rinsings. The hexanes were decanted and discarded and DMF was added to the flask. A solution of phenol (23.5 g, 250 mmol) in DMF (100 mL) was added dropwise and the mixture was stirred at room temperature. To the mixture was added a solution of 4-bromo-2-fluoro-benzonitrile (50 g, 250 mmol, 100 mL DMF), dropwise. Upon complete addition, the reaction was refluxed for 20 h. The reaction was cooled to room temperature and poured into cold 1 N NaOH. A fine, tan precipitate formed and was collected by vacuum filtration to give Compound 5c. MS m/z (MH+) 277.
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12 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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